molecular formula C416H677N125O126S2 B1143803 PARATHYROID HORMONE CAS No. 12584-96-2

PARATHYROID HORMONE

カタログ番号: B1143803
CAS番号: 12584-96-2
分子量: 9509.72
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PARATHYROID HORMONE is a useful research compound. Its molecular formula is C416H677N125O126S2 and its molecular weight is 9509.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Osteoporosis Treatment

PTH has been recognized for its anabolic effects on bone metabolism, making it a valuable treatment for osteoporosis. The recombinant form of PTH, known as teriparatide (PTH 1-34), has been shown to stimulate bone formation and increase bone mineral density (BMD) in postmenopausal women and men with osteoporosis. Studies indicate that intermittent administration of PTH can lead to significant increases in BMD and reductions in fracture risk, particularly in patients with severe osteoporosis .

Hypoparathyroidism Management

In patients with hypoparathyroidism, where there is insufficient PTH production, treatment options have traditionally included calcium and vitamin D supplementation. However, recent advancements have introduced the use of recombinant PTH to restore normal calcium levels and improve quality of life. A phase 3 study demonstrated that patients receiving PTH maintained normocalcemia without the need for conventional therapy .

Secondary Hyperparathyroidism

In chronic kidney disease (CKD), secondary hyperparathyroidism often develops due to imbalances in calcium and phosphate metabolism. PTH plays a pivotal role in this condition by regulating calcium reabsorption in the kidneys and promoting phosphate excretion. Therapeutic agents like doxercalciferol are used to manage secondary hyperparathyroidism by modulating PTH levels and improving patient outcomes .

Bone Health in CKD

Patients with CKD frequently experience bone mineralization disorders due to altered PTH levels. Research has shown that managing PTH levels can help mitigate these effects, leading to better bone health outcomes. The administration of PTH analogs has been explored as a means to improve bone density and reduce fracture risk in this population .

Cardiovascular Health

Emerging research suggests that PTH may influence cardiovascular health through its effects on vascular smooth muscle cells and cardiomyocytes. Elevated levels of PTH have been associated with increased cardiovascular risk, particularly in patients with end-stage renal disease. Studies indicate that PTH can affect myocardial energy metabolism and promote left ventricular hypertrophy . Understanding these mechanisms may lead to novel therapeutic strategies for managing cardiovascular complications associated with chronic kidney disease.

Case Studies

Study Population Intervention Findings
Study 1Postmenopausal women with osteoporosisTeriparatide (PTH 1-34)Significant increase in BMD and reduction in vertebral fractures
Study 2Patients with chronic hypoparathyroidismRecombinant PTH therapyMaintained normocalcemia without conventional therapy
Study 3CKD patients with secondary hyperparathyroidismDoxercalciferolImproved serum calcium levels and reduced PTH secretion

特性

CAS番号

12584-96-2

分子式

C416H677N125O126S2

分子量

9509.72

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。